![molecular formula C10H10N2OS B105975 2-p-Tolylamino-thiazol-4-one CAS No. 17385-68-1](/img/structure/B105975.png)
2-p-Tolylamino-thiazol-4-one
Overview
Description
“2-p-Tolylamino-thiazol-4-one” is a chemical compound with the molecular formula C10H10N2OS . It is also known by other names such as “2-(p-TolylaMino)thiazol-4(5H)-one”, “2-(4-methylanilino)-1,3-thiazol-4-one”, “2-(p-tolyl)imino-1,3-thiazolidin-4-one”, and "2-[(4-methylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one" .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-p-Tolylamino-thiazol-4-one”, often involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thioureas . This method is commonly used for the synthesis of the thiazole ring that is fused to coumarin .Molecular Structure Analysis
The molecular structure of “2-p-Tolylamino-thiazol-4-one” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Corrosion Inhibition
2-Amino-4-(p-tolyl)thiazole (APT), a derivative of 2-p-Tolylamino-thiazol-4-one, has been studied for its effectiveness as a corrosion inhibitor. It was found to be an effective inhibitor for mild steel corrosion in sulfuric acid solutions, exhibiting mixed-type inhibition properties. The efficiency of APT in preventing corrosion was confirmed through various experimental conditions and methodologies, including weight loss, Tafel polarization, and electrochemical impedance spectroscopy. Molecular dynamics simulations also supported its preferential adsorption on the steel surface (Khaled & Amin, 2009).
Antiviral Activity
Thiazole derivatives have shown potential antiviral properties. For instance, 2-beta-D-ribofuranosylthiazole-4-carboxamide, a related compound, demonstrated significant activity against various viruses, including herpes and parainfluenza viruses. These compounds were also found to inhibit purine nucleotide biosynthesis, which could be linked to their antiviral effects (Srivastava et al., 1977).
Antitubercular Applications
Studies have also shown the effectiveness of substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides, related to 2-p-Tolylamino-thiazol-4-one, as antitubercular agents. These compounds exhibited high inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant and extremely drug-resistant strains. They were also found to be selective over other bacterial species and eukaryotic cells, suggesting their potential as targeted antitubercular medications (Azzali et al., 2017).
Anticancer Potential
Various thiazole derivatives have been investigated for their anticancer properties. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which are structurally similar to 2-p-Tolylamino-thiazol-4-one, demonstrated potent inhibitory effects on cyclin-dependent kinase-2 (CDK2), a protein associated with cancer cell growth. These compounds showed significant antiproliferative and proapoptotic effects, consistent with their ability to inhibit cellular CDK2 and CDK9, suggesting their potential application in cancer therapy (Wang et al., 2004).
Stem Cell Research
In stem cell research, thiazole derivatives like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (Thiazovivin) have been used to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. Thiazovivin's role in stem cell generation highlights its importance in regenerative medicine and stem cell research (Ries et al., 2013).
properties
IUPAC Name |
2-(4-methylphenyl)imino-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRUIMYWCYBHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342645 | |
Record name | 2-p-tolylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-p-Tolylamino-thiazol-4-one | |
CAS RN |
66625-35-2, 17385-68-1 | |
Record name | 4-Thiazolidinone, 2-[(4-methylphenyl)imino]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66625-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-p-tolylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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